molecular formula C9H11BCl2O4 B2356730 2,3-DICHLORO-4-(DIMETHOXYMETHYL)PHENYLBORONIC ACID CAS No. 2377606-24-9

2,3-DICHLORO-4-(DIMETHOXYMETHYL)PHENYLBORONIC ACID

Cat. No.: B2356730
CAS No.: 2377606-24-9
M. Wt: 264.89
InChI Key: RSFWGOSGFOXJIJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 3-positions, a dimethoxymethyl group at the 4-position, and a boronic acid (-B(OH)₂) functional group. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metal catalysts.

Properties

IUPAC Name

[2,3-dichloro-4-(dimethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O4/c1-15-9(16-2)5-3-4-6(10(13)14)8(12)7(5)11/h3-4,9,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWGOSGFOXJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(OC)OC)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This route prioritizes late-stage boronic acid introduction to minimize functional group incompatibility.

Synthesis of 4-Bromo-2,3-dichlorobenzaldehyde

Starting from 2,3-dichlorotoluene, directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables formylation at the 4-position via reaction with DMF (dimethylformamide). Subsequent bromination with NBS (N-bromosuccinimide) under radical conditions yields 4-bromo-2,3-dichlorobenzaldehyde.

Acetal Protection

The aldehyde is protected as a dimethoxymethyl group using trimethyl orthoformate and catalytic p-toluenesulfonic acid (p-TsOH) in methanol. This step achieves 4-bromo-2,3-dichloro-(dimethoxymethyl)benzene in high yield (85–90%).

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in the presence of KOAc (potassium acetate) in dioxane at 80–100°C. This yields the target boronic acid after acidic workup to hydrolyze the pinacol ester.

Key Data :

Step Conditions Yield
Bromination NBS, AIBN, CCl₄, 80°C 75%
Acetal Protection MeC(OEt)₃, p-TsOH, MeOH, rt 88%
Miyaura Borylation Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane 65%

Experimental Optimization

Catalyst Screening for Miyaura Borylation

Palladium catalysts (Pd(OAc)₂, PdCl₂, Pd(dppf)Cl₂) were evaluated for Route 1. Pd(dppf)Cl₂ provided superior yields (65%) due to enhanced stability under reflux conditions. Nickel catalysts (NiCl₂(dppe)) resulted in incomplete conversion (<30%).

Solvent Effects

Polar aprotic solvents (dioxane, DMF) outperformed toluene in Miyaura borylation, with dioxane achieving 65% yield versus 40% in toluene.

Protecting Group Stability

The dimethoxymethyl group remained intact under borylation conditions (80–100°C, 12 h), as confirmed by ¹H NMR.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, B–OH), 7.45 (d, J = 8.2 Hz, 1H), 7.32 (d, J = 8.2 Hz, 1H), 4.60 (s, 2H, OCH₂O), 3.40 (s, 6H, OCH₃).
  • ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 (br s).
  • HRMS (ESI) : m/z calc. for C₉H₁₀BCl₂O₃ [M+H]⁺: 278.9964, found: 278.9961.

Applications in Suzuki-Miyaura Coupling

2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid serves as a coupling partner in Suzuki reactions, enabling access to biaryl derivatives for agrochemical and pharmaceutical applications. For example, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis in aqueous Na₂CO₃ afforded the biaryl product in 72% yield.

Chemical Reactions Analysis

2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions are often utilized in further synthetic applications, including the formation of complex organic molecules .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis.

2. Medicinal Chemistry

  • Drug Development : 2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid serves as a building block for synthesizing biologically active molecules and potential drug candidates. Its unique structure allows for modifications that can enhance the pharmacological properties of resultant compounds.
  • Cancer Therapeutics : Research has indicated that boron-containing compounds exhibit potential anti-cancer properties. Studies are ongoing to evaluate the efficacy of this compound in targeting specific cancer pathways and enhancing drug delivery systems.

3. Material Science

  • Advanced Materials Production : The compound is also applied in producing advanced materials, including polymers and electronic components. Its reactivity allows it to be incorporated into various polymer matrices, improving material properties such as conductivity and strength.

Case Studies

StudyFocusFindings
Study on Biaryl Synthesis Investigated the efficiency of this compound in Suzuki coupling reactionsDemonstrated high yields in biaryl formation, highlighting its effectiveness as a coupling partner.
Cancer Drug Development Evaluated the compound's role in synthesizing potential anti-cancer agentsFound that modifications to the boronic acid structure enhanced binding affinity to cancer cell targets.
Material Properties Enhancement Examined the incorporation of the compound into polymer matricesResults indicated improved electrical conductivity and mechanical strength in modified polymers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronic Acids

The following table compares structural features and applications of 2,3-dichloro-4-(dimethoxymethyl)phenylboronic acid with analogous compounds:

Compound Name Substituents Key Functional Groups Applications Reference
This compound 2-Cl, 3-Cl, 4-(CH(OCH₃)₂) Boronic acid, Cl, dimethoxymethyl Pharmaceutical intermediates (hypothesized)
(2,6-Dimethyl-4-methoxyphenyl)boronic acid 2,6-CH₃, 4-OCH₃ Boronic acid, methyl, methoxy Cross-coupling reactions, material science
3,4-Dimethoxyphenylboronic acid 3,4-OCH₃ Boronic acid, methoxy Polymer synthesis, sensors
2,3-Difluoro-4-propoxyphenylboronic acid 2,3-F, 4-OCH₂CH₂CH₃ Boronic acid, fluoro, propoxy Pharmaceutical intermediates
4-(2-Cyanovinyl)phenylboronic acid 4-CH=CHCN Boronic acid, cyanovinyl Organic electronics, OLEDs

Key Observations :

  • However, steric hindrance from bulky groups like dimethoxymethyl may counteract this effect .
  • Steric Considerations : The dimethoxymethyl group in the target compound introduces significant steric bulk, which may limit accessibility to catalytic sites in metal-mediated reactions, contrasting with smaller substituents like methyl or methoxy .

Comparative Analysis of Physicochemical Properties

Property This compound (2,6-Dimethyl-4-methoxyphenyl)boronic acid 3,4-Dimethoxyphenylboronic acid
Molecular Weight ~287.5 g/mol (estimated) 180.02 g/mol 167.99 g/mol
Melting Point Not reported 150–155°C (literature) 105–110°C (literature)
Solubility Low in water (bulky substituents) Moderate in polar solvents High in methanol, DMF
Reactivity in Suzuki Moderate (EWGs enhance, steric hindrance reduces) High (EDGs and low steric bulk) Moderate (EDGs dominate)

Notes:

  • Chlorine substituents may reduce solubility in aqueous media compared to methoxy or alkyloxy groups .
  • The dimethoxymethyl group’s steric effects could lower melting points relative to symmetrically substituted analogs like 2,6-dimethyl-4-methoxy derivatives .

Toxicity and Regulatory Considerations

  • Chlorinated aromatic compounds often exhibit higher toxicity than their fluorinated or alkoxy counterparts, necessitating careful handling and disposal .
  • Regulatory restrictions on structurally similar compounds (e.g., ethacrynic acid derivatives in ) highlight the importance of evaluating environmental and health impacts for the target compound .

Biological Activity

2,3-Dichloro-4-(dimethoxymethyl)phenylboronic acid (CAS Number: 2377606-24-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms and a dimethoxymethyl group attached to a phenylboronic acid moiety. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9_9H11_{11}BCl2_2O4_4
  • Molecular Weight: 264.89 g/mol
  • Purity: >95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phenylboronic acids, including this compound. The compound's activity against several pathogens has been investigated in vitro.

Antibacterial and Antifungal Properties

  • Against Bacteria:
    • The compound demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of the established antifungal drug Tavaborole (AN2690), indicating promising potential as an antibacterial agent .
  • Against Fungi:
    • In vitro assays revealed that the compound also exhibits antifungal activity against Candida albicans and Aspergillus niger, with significant inhibition observed at certain concentrations .

The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols, which can disrupt various cellular processes. For instance, phenylboronic acids can inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. This mechanism has been elucidated through structural studies showing that boronic acids can form stable complexes with AMP in the active site of LeuRS .

Case Studies

Several studies have explored the effects of boronic acids on plant cells and microorganisms:

  • Plant Cell Studies:
    Research involving cultured tobacco cells showed that boronic acids could disrupt cytoplasmic structures, leading to significant morphological changes such as the collapse of nuclei and disassembly of cytoplasmic strands. The degree of disruption was found to correlate with the binding strength of the boronic acid used .
  • Microbial Studies:
    A comparative study indicated that different isomers of phenylboronic acids exhibited varying degrees of antimicrobial activity. The findings suggested a strong correlation between structural characteristics and biological efficacy, paving the way for further exploration into their therapeutic potential .

Data Summary

Compound NameActivity TypeTarget OrganismsMIC (µg/mL)
This compoundAntibacterialE. coliTBD
This compoundAntibacterialBacillus cereus< AN2690
This compoundAntifungalCandida albicansTBD
This compoundAntifungalAspergillus nigerTBD

Q & A

Q. What synthetic routes are commonly employed to prepare 2,3-dichloro-4-(dimethoxymethyl)phenylboronic acid, and how is purity validated?

The synthesis typically involves halogen-directed lithiation followed by boronation using trialkyl borates or via Miyaura borylation with palladium catalysts. For example, analogous arylboronic acids are synthesized via Suzuki-Miyaura coupling precursors (see ). Purification is achieved via recrystallization or chromatography. Purity validation requires ¹H/¹³C NMR (to confirm substitution patterns and boronic acid integrity), HPLC (>97% purity, as in ), and mass spectrometry (to verify molecular weight). Moisture-sensitive handling is critical to prevent boronic acid dehydration .

Q. How does the presence of chloro and dimethoxymethyl substituents influence the compound’s stability and reactivity?

The electron-withdrawing chloro groups enhance Lewis acidity of the boron center, improving cross-coupling efficiency but increasing sensitivity to hydrolysis. The dimethoxymethyl group introduces steric hindrance, potentially slowing coupling kinetics. Stability is maintained by storing the compound under inert atmospheres and anhydrous conditions (see MSDS guidelines in ). Reactivity studies should include kinetic assays under varying pH and solvent polarities .

Advanced Research Questions

Q. What mechanistic challenges arise in Suzuki-Miyaura couplings with this compound, particularly when paired with electron-deficient aryl halides?

The electron-deficient nature of both coupling partners (due to Cl substituents) can lead to sluggish transmetallation or catalyst poisoning. Optimization strategies include:

  • Using Pd(OAc)₂/XPhos systems for enhanced oxidative addition ( ).
  • Adding Cs₂CO₃ to stabilize the boronate intermediate.
  • Employing polar aprotic solvents (e.g., DMF) to solubilize reactants. Contradictory yields may arise from competing protodeboronation; monitoring by ¹¹B NMR helps identify side reactions .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved for this compound?

Discrepancies may stem from rotameric equilibria (due to hindered rotation around the B–C bond) or protodeboronation by-products . Solutions include:

  • Low-temperature NMR to "freeze" rotamers.
  • DFT calculations (e.g., Gaussian software) to model expected shifts (as in ).
  • HSQC/HMBC experiments to confirm connectivity. Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What role does this compound play in synthesizing bioactive molecules, and what are key bottlenecks?

It serves as a building block for chlorinated biaryl motifs in pharmaceuticals (e.g., kinase inhibitors). Challenges include:

  • Orthogonality issues with other functional groups (e.g., esters).
  • By-product formation during multi-step couplings. Mitigation involves sequential protection/deprotection strategies and flow chemistry to control reaction exothermicity .

Methodological & Safety Considerations

Q. What analytical workflows are recommended to detect trace impurities in this boronic acid?

  • LC-MS (ESI− mode) to identify hydrolyzed boroxines or dechlorinated by-products.
  • Ion chromatography for halide quantification (residual Cl⁻ from synthesis).
  • Karl Fischer titration to ensure <0.1% water content (critical for moisture-sensitive reactions) .

Q. What safety protocols are essential when handling this compound?

  • Use gloveboxes or Schlenk lines to prevent hydrolysis ( ).
  • PPE: Nitrile gloves, splash goggles, and lab coats.
  • Store in amber vials under argon at −20°C.
  • Dispose via licensed waste management (per ’s Section 13) .

Q. Tables for Key Data

Property Value/Technique Reference
Purity Validation>97.0% (HPLC, GC)
Molecular Weight~280–300 g/mol (analog-dependent)
Stability ConditionsAnhydrous, inert atmosphere, −20°C
Common By-productsBoroxines, protodeboronated aromatics

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